2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl-
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Overview
Description
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted pentenoic acid or ester, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a strong base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-4-methyl-
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-3-hydroxy-3-methyl-
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-5-methyl-
Uniqueness
Compared to similar compounds, 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
647024-60-0 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-tert-butyl-2-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6-7(10(2,3)4)5-8(11)9(6)12/h7,12H,5H2,1-4H3 |
InChI Key |
IAERFZSLZIMFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1C(C)(C)C)O |
Origin of Product |
United States |
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